1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
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Overview
Description
1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxybenzoyl group, a pyridazinone moiety, and an azepane ring, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
The synthesis of 1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under reflux conditions.
Introduction of the methoxybenzoyl group: The piperazine intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the methoxybenzoyl-substituted piperazine.
Formation of the pyridazinone moiety: The methoxybenzoyl-substituted piperazine is then reacted with a suitable hydrazine derivative to form the pyridazinone ring.
Cyclization to form the azepane ring: Finally, the pyridazinone intermediate is cyclized under acidic or basic conditions to form the azepane ring, yielding the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This leads to enhanced cholinergic transmission, which can improve cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can be compared with other similar compounds, such as:
6-[4-(4-methoxybenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one: This compound shares the methoxybenzoyl-piperazine moiety but differs in the core structure, which is a quinolinone instead of a pyridazinone.
4-[4-(3-methoxybenzoyl)piperazin-1-yl]benzonitrile: This compound also contains the methoxybenzoyl-piperazine moiety but has a benzonitrile core.
The uniqueness of this compound lies in its combination of the pyridazinone and azepane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-29-19-8-6-18(7-9-19)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWIALWVKKQJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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